CID 78066208
Description
Structural analogs such as oscillatoxin derivatives () and synthetic compounds with documented physicochemical properties (–15) suggest that CID 78066208 may share features like polycyclic frameworks, functional group diversity, and bioactivity profiles. Further experimental validation is required to confirm its exact structure and mechanism of action.
Properties
Molecular Formula |
C15H25O3Si |
|---|---|
Molecular Weight |
281.44 g/mol |
InChI |
InChI=1S/C15H25O3Si/c1-3-19(4-2)10-6-8-15(14-7-5-9-16-14)18-12-13-11-17-13/h5,7,9,13,15H,3-4,6,8,10-12H2,1-2H3 |
InChI Key |
GDFVKUMWHICQSM-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)CCCC(C1=CC=CO1)OCC2CO2 |
Origin of Product |
United States |
Preparation Methods
Raw Material Selection: Choosing appropriate starting materials based on the desired chemical structure.
Reaction Conditions: Conducting reactions under controlled temperature, pressure, and pH conditions to ensure optimal yield and purity.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
General Reactivity Profile of Fluorinated Organic Compounds
CID 78066208 is presumed to belong to the fluorinated organic compound class (similar to CID 78062248 in), which typically exhibits:
-
High stability due to strong C–F bonds, limiting spontaneous degradation.
-
Electrophilic substitution at available reactive sites (e.g., aromatic rings or unsaturated bonds).
-
Nucleophilic displacement under conditions that weaken C–F bonds (e.g., high-temperature catalysis) .
Hypothetical Reaction Pathways
Based on the reactivity of structurally similar compounds (e.g., CID 78068628 and PFAS analogs):
Advanced Reaction Optimization Techniques
Recent studies highlight methods to enhance reaction efficiency for fluorinated compounds:
-
Electrochemical Activation : Applying an electric field can lower activation barriers for C–F bond cleavage, enabling greener synthesis routes .
-
Catalytic Defluorination : Nickel-based catalysts under hydrogen atmospheres show promise in selective defluorination .
Analytical Challenges and Characterization
Key steps for verifying reactions of this compound would involve:
Scientific Research Applications
CID 78066208 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of CID 78066208 involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structural, physicochemical, and biological properties, leveraging methodologies from the evidence (e.g., mass spectrometry, solubility assays, and pharmacological testing). Below is a synthesis of key parameters for CID 78066208 and related compounds:
Table 1: Structural Comparison
| Compound (CID) | Core Structure | Functional Groups | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound* | Hypothesized polycyclic | Pending experimental validation | — | — |
| Oscillatoxin D (101283546) | Macrolide-lactone | Epoxide, methyl ester | C₃₄H₄₈O₈ | 608.74 |
| 30-Methyl-Oscillatoxin D (185389) | Macrolide-lactone + methyl | Methyl, epoxide | C₃₅H₅₀O₈ | 622.77 |
| CAS 6007-85-8 (315608) | Thienopyrrole-dione | Sulfonyl, ethoxy | C₆H₂O₃S | 154.14 |
Notes:
- Oscillatoxin derivatives () exhibit structural variations (e.g., methyl substitutions) that influence bioactivity and stability.
- CAS 6007-85-8 () demonstrates the impact of sulfonyl and ethoxy groups on solubility and skin permeability.
Table 2: Physicochemical Properties
| Compound (CID) | Solubility (mg/mL) | LogP (Partition Coefficient) | Bioavailability Score | Hazard Profile |
|---|---|---|---|---|
| This compound* | — | — | — | — |
| Oscillatoxin D | Low (hydrophobic macrolide) | ~4.2 (predicted) | 0.55 (moderate) | High toxicity (marine toxin) |
| CAS 6007-85-8 | 2.58 (water), 2.94 (SILICOS) | 2.85 (SILICOS-IT) | 0.55 | H315-H319 (skin/eye irritation) |
| CAS 20358-06-9 (2049887) | 0.249 (water) | 2.85 (SILICOS-IT) | 0.55 | Warnings (CYP1A2 inhibition) |
Notes:
- Solubility and LogP values (–15) correlate with pharmacokinetic behavior. For example, CAS 6007-85-8’s high solubility in SILICOS-IT suggests formulation compatibility with lipid-based delivery systems.
- Oscillatoxins’ hydrophobicity limits aqueous solubility but enhances membrane permeability, a trait critical for toxin bioactivity .
Research Findings and Methodological Insights
- Structural Elucidation: Mass spectrometry with collision-induced dissociation (CID) is critical for differentiating isomers, as demonstrated in the analysis of ginsenosides (). For this compound, tandem MS/MS could resolve structural ambiguities.
- Pharmacological Screening : Compounds like CAS 6007-85-8 () undergo rigorous solubility and permeability testing, which could be applied to this compound to optimize bioavailability.
- Toxicity Profiling : Oscillatoxins’ hazard profiles () underscore the need for cytotoxicity assays (e.g., cell viability tests) to evaluate this compound’s safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
